molecular formula C13H17NO4 B13085271 (4R)-4-(4-Methylbenzyl)-D-glutamic acid

(4R)-4-(4-Methylbenzyl)-D-glutamic acid

Cat. No.: B13085271
M. Wt: 251.28 g/mol
InChI Key: RGKAJUJNUGDWKC-GHMZBOCLSA-N
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Description

(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a benzyl group substituted with a methyl group, and a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and diethyl malonate.

    Alkylation: The first step involves the alkylation of diethyl malonate with 4-methylbenzyl bromide in the presence of a base such as sodium ethoxide.

    Hydrolysis and Decarboxylation: The resulting product is then hydrolyzed and decarboxylated to yield the corresponding carboxylic acid.

Industrial Production Methods

Industrial production methods for (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Amides and other derivatives.

Scientific Research Applications

(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2r,4r)-4-methyl-2-piperidinecarboxylic acid: Another chiral amino acid derivative with similar structural features.

    (2r,4r)-4-hydroxy-2-piperidinecarboxylic acid: A compound with a hydroxyl group instead of an amino group.

Uniqueness

(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2R,4R)-2-amino-4-[(4-methylphenyl)methyl]pentanedioic acid

InChI

InChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1

InChI Key

RGKAJUJNUGDWKC-GHMZBOCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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